molecular formula C7H8OS B13440137 4-(Methyl-d3-thio)-phenol

4-(Methyl-d3-thio)-phenol

Cat. No.: B13440137
M. Wt: 143.22 g/mol
InChI Key: QASBCTGZKABPKX-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methyl-d3-thio)-phenol is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is characterized by the presence of a thiol group (-SH) attached to a phenol ring, with a methyl group substituted by deuterium atoms. The deuterium substitution makes it particularly useful in various scientific research applications, especially in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-bromophenol with deuterated methylthiolate under basic conditions to yield 4-(Methyl-d3-thio)-phenol .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content in the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(Methyl-d3-thio)-phenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Methyl-d3-thio)-phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methyl-d3-thio)-phenol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, affecting their function. The deuterium atoms provide stability and resistance to metabolic degradation, making it a valuable tool in tracing studies .

Comparison with Similar Compounds

  • 3-(Methyl-d3-thio)propionaldehyde
  • (4-((Methyl-d3)thio)phenyl)boronic acid
  • 5’-(Methyl-d3-thio)adenosine

Comparison: 4-(Methyl-d3-thio)-phenol is unique due to its phenolic structure combined with a deuterated thiol group. This combination provides distinct chemical properties, such as enhanced stability and specific reactivity, making it particularly useful in isotopic labeling studies compared to other similar compounds .

Properties

Molecular Formula

C7H8OS

Molecular Weight

143.22 g/mol

IUPAC Name

4-(trideuteriomethylsulfanyl)phenol

InChI

InChI=1S/C7H8OS/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3/i1D3

InChI Key

QASBCTGZKABPKX-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])SC1=CC=C(C=C1)O

Canonical SMILES

CSC1=CC=C(C=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.